(S)-alpha-Methylstyrene oxide

Catalog No.
S16107981
CAS No.
2404-43-5
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-alpha-Methylstyrene oxide

CAS Number

2404-43-5

Product Name

(S)-alpha-Methylstyrene oxide

IUPAC Name

(2S)-2-methyl-2-phenyloxirane

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3/t9-/m1/s1

InChI Key

MRXPNWXSFCODDY-SECBINFHSA-N

Canonical SMILES

CC1(CO1)C2=CC=CC=C2

Isomeric SMILES

C[C@@]1(CO1)C2=CC=CC=C2

(S)-alpha-Methylstyrene oxide (CAS 2404-43-5), also known as (S)-2-methyl-2-phenyloxirane, is a chiral, non-racemic 2,2-disubstituted oxirane [1]. Featuring a quaternary benzylic stereocenter that bears both a methyl and a phenyl group, this epoxide serves as a critical chiral building block in asymmetric synthesis and pharmaceutical manufacturing [2]. Its distinct geminal disubstitution pattern imparts significant steric bulk, fundamentally altering its reactivity profile compared to monosubstituted analogs [1]. For industrial and laboratory procurement, the (S)-enantiomer is prioritized when specific stereochemical outcomes are required for downstream tertiary alcohols, chiral ligands, and specific enantiomers of arylpropionic acid derivatives [2].

Substituting (S)-alpha-methylstyrene oxide with its (R)-enantiomer, the racemate, or unsubstituted styrene oxide leads to critical failures in stereocontrolled workflows [1]. Using the racemic mixture limits the theoretical yield of enantiopure downstream products to 50% unless complex, multi-step recycling loops are implemented [2]. Furthermore, substituting with monosubstituted styrene oxide removes the steric influence of the alpha-methyl group, resulting in a complete loss of regiocontrol during nucleophilic ring-opening and yielding a mixture of primary and secondary alcohols [1]. Consequently, precise procurement of the (S)-enantiomer is mandatory for synthesizing specific antipodal APIs and avoiding costly chromatographic separations of regioisomeric or diastereomeric byproducts [2].

Exclusive SN2 Regioselectivity at the Methylene Carbon

The geminal disubstitution at the C2 position of (S)-alpha-methylstyrene oxide creates significant steric congestion, dictating a highly specific ring-opening pathway [1]. Under basic or neutral SN2 conditions, nucleophilic attack occurs exclusively at the less hindered C3 methylene carbon [1]. In contrast, monosubstituted styrene oxide lacks this steric bulk and undergoes attack at both the benzylic and terminal positions, leading to mixed regioisomers [2].

Evidence DimensionRegioselectivity of nucleophilic attack
Target Compound Data(S)-alpha-methylstyrene oxide: Exclusive nucleophilic attack at the C3 methylene carbon.
Comparator Or BaselineStyrene oxide: Mixed nucleophilic attack at both benzylic and terminal carbons.
Quantified Difference100% regiocontrol vs. mixed regioisomer formation.
ConditionsBasic or neutral SN2-type nucleophilic ring-opening.

Guarantees the formation of a single, predictable chiral tertiary alcohol product, eliminating the need for expensive and yield-reducing regioisomer separations.

Bypassing the 50% Yield Ceiling of In-House Kinetic Resolution

Synthesizing enantiopure alpha-methylstyrene oxide in-house typically relies on epoxide hydrolase-catalyzed kinetic resolution of the racemate [1]. Because the enzyme selectively hydrolyzes one enantiomer to a diol, the maximum theoretical yield of the surviving enantiomer is capped at 50% [1]. Even with optimized enantioconvergent processes involving chemical racemization and recycling, overall yields struggle to exceed 47% [1]. Procuring the pre-resolved (S)-enantiomer directly provides 100% active starting material for downstream synthesis.

Evidence DimensionMaximum theoretical yield of active chiral precursor
Target Compound DataProcured (S)-alpha-methylstyrene oxide: 100% utilization in stereospecific downstream reactions.
Comparator Or BaselineIn-house kinetic resolution of racemic alpha-methylstyrene oxide: ~47% overall yield.
Quantified Difference>2x improvement in effective starting material utilization.
ConditionsBiocatalytic resolution using microbial epoxide hydrolases (e.g., Aspergillus niger).

Direct procurement of the pure (S)-enantiomer streamlines manufacturing workflows by eliminating yield-limiting enzymatic resolution steps and complex diol recycling loops.

Overcoming Low Enantiomeric Excess in Homogeneous Epoxidation

The synthesis of highly enantioenriched alpha-methylstyrene oxide is notoriously difficult due to the substrate's steric properties [1]. Standard homogeneous asymmetric epoxidation using Jacobsen's catalyst achieves an enantiomeric excess of only 54.0% [1]. While advanced heterogeneous catalysts can improve this to 73.7% ee, achieving the >95% ee required for pharmaceutical applications remains challenging without specialized manufacturing [1].

Evidence DimensionEnantiomeric excess (ee) during synthesis
Target Compound DataCommercially procured (S)-alpha-methylstyrene oxide: Typically >95% ee.
Comparator Or BaselineIn-house synthesis via homogeneous Jacobsen's catalyst: 54.0% ee.
Quantified Difference>40% higher optical purity via commercial procurement.
ConditionsAsymmetric epoxidation of alpha-methylstyrene.

Justifies purchasing high-ee material rather than attempting in-house synthesis, as standard catalytic epoxidation of this sterically hindered substrate yields insufficient optical purity for API manufacturing.

Stereospecific Synthesis of Chiral Tertiary Alcohols

(S)-alpha-Methylstyrene oxide is a foundational starting material for synthesizing complex chiral tertiary alcohols via nucleophilic ring-opening [1]. Because its geminal disubstitution enforces strict SN2 attack at the less hindered C3 carbon, chemists can reliably generate enantiopure tertiary alcohols without the regioisomeric contamination seen when using monosubstituted epoxides [2].

Precursor for Antipodal Arylpropionic Acid Derivatives

In pharmaceutical development, the stereocenter of the epoxide directly determines the final configuration of the API [3]. Procuring the exact (S)-enantiomer allows researchers to synthesize specific antipodal forms of arylpropionic acid derivatives via stereospecific rearrangement, completely avoiding the 50% yield penalty associated with late-stage resolution of racemic mixtures [3].

Synthesis of Sterically Demanding Chiral Ligands

The rigid, sterically congested environment provided by the quaternary benzylic stereocenter makes this compound a highly effective building block for proprietary chiral ligands used in asymmetric catalysis [4]. The guaranteed >95% ee of the procured (S)-enantiomer ensures that the resulting ligands possess the high optical purity necessary to induce strong enantioselectivity in downstream transition-metal catalyzed transformations [4].

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

134.073164938 g/mol

Monoisotopic Mass

134.073164938 g/mol

Heavy Atom Count

10

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